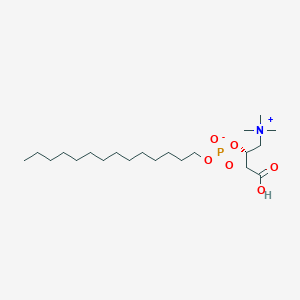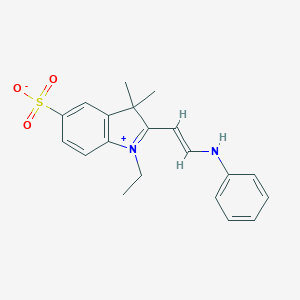
tert-Butyl (7-bromoheptyl)carbamate
Descripción general
Descripción
“tert-Butyl (7-bromoheptyl)carbamate” is a chemical compound with the formula C12H24BrNO2 . It is used in research and has a molecular weight of 294.23 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H24BrNO2 . The InChI Key for this compound is VKBIPAHIGAUNSX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 294.23 . The compound is a solid at room temperature . The storage temperature is recommended to be under -20°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Curtius Rearrangement for Boc-Protected Amines : tert-Butyl carbamate compounds, including tert-Butyl (7-bromoheptyl)carbamate, are utilized in the Curtius rearrangement process. This involves the formation of an acyl azide intermediate that undergoes rearrangement to produce tert-butyl carbamate in high yields at low temperatures. This process is particularly useful for synthesizing protected amino acids and derivatives (Lebel & Leogane, 2005).
Metalation and Alkylation between Silicon and Nitrogen : tert-Butyl carbamate derivatives have been studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles. This process is efficient and showcases the utility of tert-butyl carbamate derivatives in preparing α-functionalized α-amino silanes (Sieburth et al., 1996).
Crystal Structures and Molecular Linkages : The crystal structures of tert-butyl carbamate derivatives reveal molecular linkages through hydrogen and halogen bonds, involving the carbonyl group. This understanding is crucial for the design of molecular structures and the study of their physical properties (Baillargeon et al., 2017).
Protective Group Chemistry
Protection of Amino Groups and Synthesis of Carbamates : this compound serves as a key intermediate in the protection of amino groups and the synthesis of various carbamates. This is particularly important in the creation of complex organic molecules, where the protection of functional groups is a crucial step (Wu, 2011).
Transformation of Amino Protecting Groups : The tert-butyldimethylsilyloxycarbonyl group, derived from tert-butyl carbamate compounds, plays a significant role in the transformation of amino protecting groups. This showcases the versatility of tert-butyl carbamates in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Glycosylative Transcarbamylation : tert-Butyl carbamates are employed in glycosylative transcarbamylation reactions to produce novel glycoconjugates. This method demonstrates the applicability of tert-butyl carbamates in the synthesis of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).
Catalysis and Chemical Transformations : tert-Butyl carbamates are used in various catalyzed reactions, demonstrating their importance as intermediates in the synthesis of complex organic molecules. Their role in catalysis and chemical transformations is well-documented, making them valuable in synthetic chemistry (Chankeshwara & Chakraborti, 2006).
Safety and Hazards
The safety and hazards associated with “tert-Butyl (7-bromoheptyl)carbamate” include the following precautionary statements: P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, P501 . The hazard statements include H302, H315, H319, H335 .
Mecanismo De Acción
Tert-Butyl (7-bromoheptyl)carbamate, also known as (7-Bromoheptyl)carbamic acid tert-butyl ester, is a compound with a molecular weight of 294.23 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of this compound are currently unknown. The compound is an organic intermediate , which suggests it may be involved in various biochemical reactions
Mode of Action
As an organic intermediate , it may interact with its targets to induce changes in their function or structure. More research is required to elucidate these interactions and their consequences.
Biochemical Pathways
Given its status as an organic intermediate , it could potentially be involved in a variety of biochemical pathways
Result of Action
As an organic intermediate , it may participate in various reactions that could have diverse effects at the molecular and cellular levels
Propiedades
IUPAC Name |
tert-butyl N-(7-bromoheptyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBIPAHIGAUNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



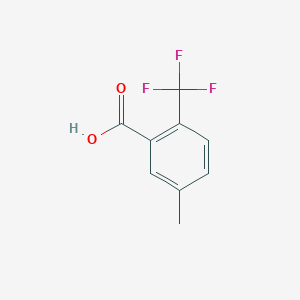
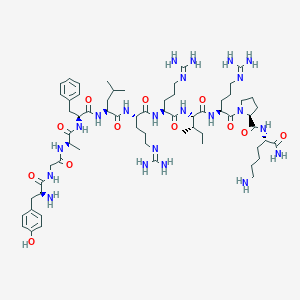

![(4S)-4-[[(2S)-3-Carboxy-2-[[(2S,3R)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-3-carboxy-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid](/img/structure/B178124.png)

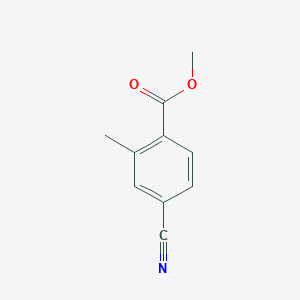


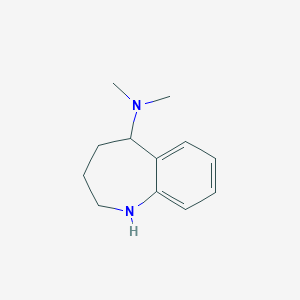
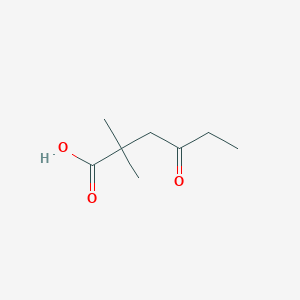

![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)
